REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5](I)=[CH:4][C:3]=1[O:11][CH3:12].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1B(O)O>>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([C:14]2[S:13][CH:17]=[CH:16][CH:15]=2)=[CH:4][C:3]=1[O:11][CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1OC)I)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (0-10% EtOAc-hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1OC)C=1SC=CC1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.624 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |